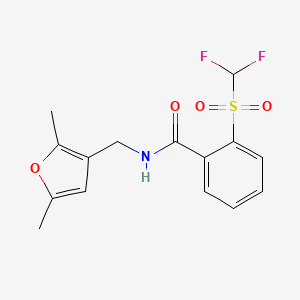

![molecular formula C15H11FN2OS2 B3017963 4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-21-2](/img/structure/B3017963.png)

4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

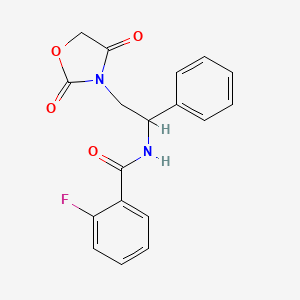

The compound "4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide" is a fluorinated benzamide derivative with potential biological activity. Benzamide derivatives are known for their diverse pharmacological properties, including anticancer activities. The presence of a fluorine atom and a methylthio group in the structure of such compounds often contributes to their biological activity and can influence their physical and chemical properties .

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives typically involves multiple steps, including acylation, cyclization, and sometimes heterocyclization. For instance, the synthesis of related benzothiazole derivatives has been achieved through acyl chlorination followed by coupling with aminobenzoic acid and subsequent cyclization . Another approach involves the microwave-assisted synthesis of thiadiazole and thiazolidine analogs, which can be efficient and time-saving . The Fries rearrangement, a method used to synthesize related compounds, can be performed under microwave irradiation without the need for a catalyst or solvent .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzothiazole or thiazole rings, which can form various non-covalent interactions, such as hydrogen bonds and π-π interactions. These interactions are crucial for the stability and molecular packing of the compounds in their crystalline form . The introduction of fluorine atoms can affect the molecular conformation and the nature of intermolecular interactions, as seen in the crystal structures of similar compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation and cyclization, to form different heterocyclic systems. The presence of substituents like fluorine atoms and methylthio groups can influence the reactivity of these compounds. For example, the Fries rearrangement is a notable reaction that can be used to synthesize related compounds . Additionally, the introduction of fluorine can enhance the antimicrobial activity of these compounds, as demonstrated in antimicrobial screening tests .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms can increase the lipophilicity of the compounds, which may affect their absorption and distribution in biological systems . The crystallographic analysis of these compounds provides insights into their solid-state properties, including molecular packing and crystal density . The antimicrobial activity of these compounds has been linked to the presence of a fluorine atom, which is essential for enhancing their biological efficacy .

Scientific Research Applications

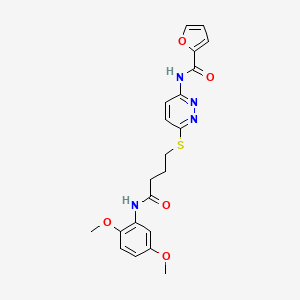

Fluorescent Sensors for Metal Ions

A study by Suman et al. (2019) highlights the use of benzimidazole and benzothiazole conjugates as fluorescent sensors. These molecules, including structures similar to 4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, have been designed and synthesized for detecting Al3+ and Zn2+ ions. Their solvatochromic behavior, large Stokes shift, and time-resolved fluorescence measurements indicate their potential as efficient fluorescent sensors for metal ions (Suman, G., Bubbly, S. G., Gudennavar, S. B., & Gayathri, V., 2019).

Antimicrobial Agents

Desai et al. (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine structures, demonstrating their promising antimicrobial properties. The presence of a fluorine atom at the 4th position of the benzoyl group, similar to the chemical , enhances antimicrobial activity against a range of bacterial and fungal strains. This indicates the compound's utility in developing new antimicrobial agents (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).

Drug Discovery and Molecular Imaging

In drug discovery and development, the synthesis and application of compounds like this compound play a crucial role. Xu et al. (2013) synthesized a radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1), highlighting the importance of fluorinated compounds in developing imaging agents for neurological conditions. This research underlines the potential for using similar compounds in molecular imaging to diagnose and monitor neuropsychiatric disorders (Xu, R., Zanotti-Fregonara, P., Zoghbi, S., Gladding, R., Woock, A. E., Innis, R., & Pike, V., 2013).

Future Directions

Thiazoles have shown diverse biological activities and have been the focus of many research studies . Future research could focus on the synthesis of new thiazole derivatives, including “4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide”, and their potential applications in medicinal chemistry. Further studies could also explore the specific mechanism of action, safety, and hazards of these compounds.

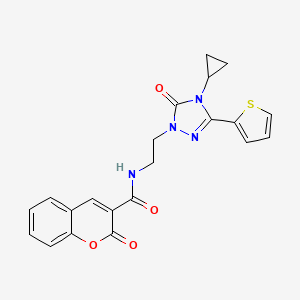

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to a range of biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

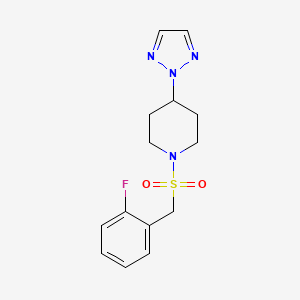

Pharmacokinetics

Due to the polar nature of the thiazole ring, the pharmacokinetic parameters of thiazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .

Action Environment

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s action in different physiological environments.

properties

IUPAC Name |

4-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMKYYWZDHVARQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-Cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3017884.png)

![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)

![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)

![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-(4-methoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3017890.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)